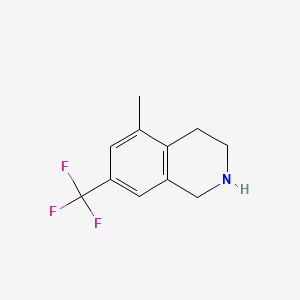

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.

Applications De Recherche Scientifique

Pharmacological Selectivity Improvement

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as a part of the 3-methyl-1,2,3,4-tetrahydroisoquinoline family, has been studied for its potential in improving pharmacological selectivity. Grunewald et al. (2006) explored the effects of fluorination on this compound class. They found that trifluoromethyl groups can reduce affinity for certain adrenoceptors while maintaining potency at the target site, phenylethanolamine N-methyltransferase (PNMT). This research highlights the compound's potential in creating selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Synthesis and Derivation

Several studies have focused on the synthesis and derivation of 1,2,3,4-tetrahydroisoquinoline derivatives, which include 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. For instance, Macháček et al. (2006) investigated the preparation of hydantoins and thiohydantoins from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This work contributes to the understanding of how various derivatives of tetrahydroisoquinoline can be synthesized and potentially utilized in different scientific applications (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Biochemical Transformations

Research by Gray and Dreiding (1980) presented a novel synthesis pathway for 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Their study contributes to the broader understanding of biochemical transformations and synthetic pathways of tetrahydroisoquinoline compounds, which includes 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (Gray & Dreiding, 1980).

Neurochemical Studies

Niwa et al. (1987) identified tetrahydroisoquinolines, including 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, in both parkinsonian and normal human brains. Their findings suggest that these compounds could have neurochemical significance and potentially contribute to the understanding of neurological diseases like Parkinson's (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

Propriétés

IUPAC Name |

5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDLNMJDDBMRSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729562 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1280291-64-6 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)